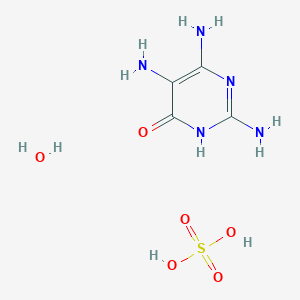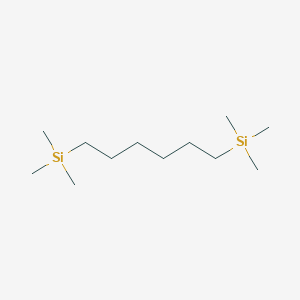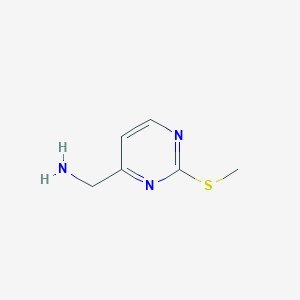![molecular formula C13H7F3O B3067665 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1318975-41-5](/img/structure/B3067665.png)
2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde
説明
2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of three fluorine atoms at the 2, 3’, and 5’ positions of the biphenyl structure, along with an aldehyde functional group at the 4 position
科学的研究の応用
2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
The primary target of 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde is the succinate dehydrogenase (SQR) enzyme . This enzyme plays a crucial role in the citric acid cycle and mitochondrial electron transport pathways .
Mode of Action
2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde interacts with its target by inhibiting the succinate dehydrogenase (SQR) enzyme . This inhibition results in the disruption of key fungal life functions, including spore germination, germ tube growth, appresoria formation, and mycelium growth .
Biochemical Pathways
The compound affects the tricarboxylic cycle and mitochondrial electron transport . By inhibiting the succinate dehydrogenase enzyme, it disrupts these pathways, leading to the stunting of fungal growth .
Pharmacokinetics
In terms of ADME properties (Absorption, Distribution, Metabolism, and Excretion), 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde is rapidly and moderately well absorbed from the gastrointestinal tract following oral dosing . It is widely distributed, with the highest concentrations found in the liver, thyroid, and adrenals . The compound is extensively metabolized, with the main biotransformation mechanisms being hydroxylation at the biphenyl ring, N-demethylation at the pyrazole ring, loss of a fluorine atom at the biphenyl ring, and conjugation with glucuronic acid or glutathione . Excretion is primarily via feces and to a lesser extent urine .
Result of Action
The molecular and cellular effects of 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde’s action include the inhibition of key fungal life functions and the disruption of the tricarboxylic cycle and mitochondrial electron transport . This leads to the stunting of fungal growth .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,3’,5’-trifluorobiphenyl and a suitable aldehyde precursor.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the formation of the aldehyde group at the desired position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The aldehyde group in 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms in the biphenyl structure can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
類似化合物との比較
- 2,3’,4’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde
- 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-methanol
- 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carboxylic acid
Comparison: 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the presence of the aldehyde group. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the aldehyde group allows for specific reactions such as oxidation and reduction, which are not possible with the corresponding alcohol or carboxylic acid derivatives.
特性
IUPAC Name |
4-(3,5-difluorophenyl)-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-4-9(5-11(15)6-10)12-2-1-8(7-17)3-13(12)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIFVZNUYYQLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride](/img/structure/B3067602.png)
![[1-(3,5-difluorophenyl)cyclopropyl]amine hydrochloride](/img/structure/B3067607.png)

![12-Hydroxy-1,10-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067618.png)
![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067625.png)

![Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane](/img/structure/B3067630.png)


![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B3067650.png)


